(2-Aminophenyl)glycine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-aminoanilino)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-6-3-1-2-4-7(6)10-5-8(11)12/h1-4,10H,5,9H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQNQXULEJLLIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Pathways of 2 Aminophenyl Glycine Systems
Intramolecular Cyclization and Annulation Reactions
The proximate positioning of the amino and glycine (B1666218) functionalities on the phenyl ring in (2-Aminophenyl)glycine and its derivatives facilitates intramolecular cyclization reactions, providing a powerful strategy for the synthesis of various heterocyclic compounds. These transformations are often characterized by high efficiency and atom economy.
Formation of Heterocyclic Systems from 2-Aminophenyl Precursors
2-Aminophenyl precursors are valuable starting materials for synthesizing a wide range of heterocyclic compounds, including acridones, quinolines, quinazolines, and benzodiazepines. nih.gov The presence of multiple reaction centers in aminoazoles makes them useful reagents for controlled multidirectional interactions, enabling the synthesis of diverse chemical products. frontiersin.org
One notable application involves the Friedländer cyclocondensation reaction. For instance, (2-aminophenyl)chalcones can react with acetone (B3395972) to yield 2-methyl-4-styrylquinolines. nih.gov These quinoline (B57606) derivatives can be further elaborated through subsequent reactions. nih.gov Similarly, glycine derivatives can undergo visible-light-induced aerobic oxidative [2+3] cycloaddition reactions with thiiranes to produce thiazolidine-2-carboxylic acid derivatives. rsc.org This method offers an efficient and atom-economical route to these heterocyclic systems. rsc.org
Furthermore, glycine-based decarboxylative 1,3-dipolar [3+2] cycloaddition reactions are employed to synthesize pyrrolidine-containing heterocyclic compounds. nih.gov This approach involves the generation of azomethine ylides from the decarboxylation of glycine-derived oxazolidine-5-ones. nih.gov The intramolecular cyclization of peptides, another important transformation, can be achieved through various methods, including the formation of an N→C peptide bond during solid-phase peptide synthesis. researchgate.net This process often involves the use of a glutamic acid residue attached to a resin, with subsequent deprotection and on-resin cyclization. researchgate.net
The table below summarizes various cyclization reactions involving aminophenyl and glycine precursors, highlighting the diversity of heterocyclic systems that can be accessed.
| Precursor | Reagent(s) | Product | Reaction Type |
| (2-Aminophenyl)chalcones | Acetone | 2-Methyl-4-styrylquinolines | Friedländer Cyclocondensation |
| Glycine derivatives | Thiiranes, visible light | Thiazolidine-2-carboxylic acid derivatives | [2+3] Cycloaddition |
| Glycine-derived oxazolidine-5-ones | - | Pyrrolidine-containing compounds | 1,3-Dipolar [3+2] Cycloaddition |
| Peptides with glutamic acid residue | Hydrazine, PyBOP | Cyclic peptides | Intramolecular Amide Bond Formation |
Derivatization and Functional Group Interconversions of Amino and Carboxyl Moieties
The amino and carboxyl groups of this compound and related structures are readily derivatized, allowing for the introduction of a wide range of functional groups and the modulation of the molecule's physicochemical properties. These transformations are fundamental in peptide synthesis, drug discovery, and materials science.
Amide, Ester, and Schiff Base Formation
Amide Bond Formation: The reaction between a carboxylic acid and an amine to form an amide is a cornerstone of organic synthesis, particularly in peptide chemistry. youtube.comorganic-chemistry.org This condensation reaction typically involves the activation of the carboxylic acid. organic-chemistry.org For instance, HBTU in combination with Hünig's base can efficiently amidate carboxylate salts with amines. organic-chemistry.org A variety of catalysts, such as (2-(thiophen-2-ylmethyl)phenyl)boronic acid, can facilitate direct amidation at room temperature. organic-chemistry.org The formation of an amide bond between two amino acids is also known as a peptide bond. youtube.com
Esterification: Carboxylic acids can be converted to esters through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.com This is an equilibrium reaction, often driven to completion by using the alcohol as the solvent. masterorganicchemistry.com For amino acids like glycine, esterification is commonly carried out using anhydrous acid in alcohol, with reagents like thionyl chloride or trimethylchlorosilane serving as sources of anhydrous HCl. stackexchange.com The amino group is protonated under these acidic conditions, but the esterification of the carboxyl group still proceeds. stackexchange.com
Schiff Base Formation: The reaction of the primary amino group of an amino acid with an aldehyde or ketone yields a Schiff base (an imine). This reaction is often utilized in the synthesis of more complex molecules. For example, a Ni(II) complex of a glycine Schiff base can act as a nucleophilic glycine equivalent in reactions with alkyl halides to produce α,α-disubstituted α-amino acids. researchgate.net
The following table provides an overview of common derivatization reactions of amino and carboxyl groups.
| Functional Group | Reagent | Derivative |
| Carboxyl | Amine, Activating Agent | Amide |
| Carboxyl | Alcohol, Acid Catalyst | Ester |
| Amino | Aldehyde or Ketone | Schiff Base (Imine) |
Sulfonylation and Other Electrophilic Substitutions on Aromatic Ring
The aromatic ring of this compound is susceptible to electrophilic substitution reactions, further expanding its synthetic utility. The amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions.
Sulfonylation: The introduction of a sulfonyl group onto the aromatic ring can be achieved through various methods. For instance, a copper(II)-catalyzed regioselective C(sp2)–H bond sulfonylation of ortho-aminophenols with sulfonyl hydrazides can yield arylsulfones. rsc.org In the context of derivatization, the amino group itself can be sulfonylated. For example, a 2-nitrobenzenesulfonyl (nosyl) group can be used to protect the phenolic hydroxyl group in a derivatization reagent designed to react with amino acids. mdpi.com
Stereochemical Aspects and Chiral Synthesis of Related α-Amino Acid Derivatives
While glycine itself is achiral, the α-carbon of this compound and its derivatives (where the α-hydrogen is substituted) is a stereocenter. The control of stereochemistry during the synthesis of these chiral α-amino acid derivatives is of paramount importance, particularly in the context of pharmaceuticals and biologically active molecules.
The synthesis of enantiomerically pure α-amino acids is a significant challenge in organic chemistry. researchgate.net One common strategy is the resolution of a racemic mixture. For example, DL-phenylglycine esters can be resolved by treatment with (+)-tartaric acid, leading to the selective crystallization of the (+)-hemitartrate of the D-phenylglycine ester. google.com The unwanted enantiomer can then be racemized and recycled. google.com
Asymmetric synthesis provides a more direct route to enantiomerically pure compounds. This can be achieved through the use of chiral catalysts or auxiliaries. For instance, enzyme-catalyzed reactions, such as those employing engineered amino acid dehydrogenases, have been developed for the efficient synthesis of chiral pharmaceutical intermediates. nih.gov Phenylalanine dehydrogenase has been engineered to catalyze the reductive amination of a ketone precursor to generate (S)-N-boc-3-hydroxyadamantylglycine with high yield. nih.gov
Furthermore, the inherent chirality of natural amino acids can be leveraged in "chiral pool synthesis" to produce other chiral molecules. semanticscholar.org For example, α-amino diazoketones derived from natural amino acids have been used to prepare 4-alkylamino-2-aminothiazoles. semanticscholar.org
Even in the achiral glycine molecule, chirality can be induced through conformational constraints. A search of the Cambridge Structural Database revealed that the vast majority of glycine zwitterion derivatives are chiral due to their conformation around the C'-Cα bond. nih.gov This conformational chirality can lead to diastereoselectivity in its interactions. nih.gov
The table below outlines different approaches to obtaining chiral α-amino acid derivatives.
| Method | Description | Example |
| Resolution | Separation of a racemic mixture into its constituent enantiomers. | Resolution of DL-phenylglycine esters with (+)-tartaric acid. google.com |
| Asymmetric Synthesis | Direct synthesis of a single enantiomer using chiral catalysts or auxiliaries. | Engineered phenylalanine dehydrogenase for the synthesis of (S)-N-boc-3-hydroxyadamantylglycine. nih.gov |
| Chiral Pool Synthesis | Utilization of readily available chiral natural products as starting materials. | Synthesis of 4-alkylamino-2-aminothiazoles from natural amino acids. semanticscholar.org |
Theoretical and Computational Investigations of 2 Aminophenyl Glycine and Analogues
Quantum Chemical Calculations for Electronic and Molecular Structure Elucidation
Quantum chemical calculations are fundamental to predicting the electronic and geometric properties of molecules. While specific studies focusing exclusively on (2-Aminophenyl)glycine are limited in publicly accessible literature, the methodologies applied to its parent molecule, glycine (B1666218), and other substituted amino acids provide a robust framework for understanding its behavior.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it suitable for studying amino acids. nih.govnih.gov DFT methods are employed to investigate electronic structures, predict geometries, and understand intermolecular interactions. nih.govrsc.org For amino acids, DFT is crucial for calculating properties like molecular orbital energies (HOMO-LUMO gaps), electrostatic potential surfaces, and vibrational frequencies.
In studies of glycine and its derivatives, various DFT functionals (e.g., B3LYP) and basis sets (e.g., 6-31G*, 6-311G**) are used to model the system accurately. nih.gov For instance, research on N-substituted glycine derivatives has utilized DFT to reveal that specific substitutions can significantly alter electronic properties like electronegativity, which can influence the molecule's potential as a ligand. nih.gov Although direct DFT data for this compound is scarce, these analogous studies suggest that the presence of the aminophenyl group would substantially influence the electronic distribution, particularly the aromatic ring's interaction with the glycine backbone.
Table 1: Representative DFT Functionals and Basis Sets in Amino Acid Studies This table is generated based on methodologies commonly cited in the referenced literature for glycine and its analogues.
| Functional/Method | Basis Set | Typical Application | Reference Example |
|---|---|---|---|
| B3LYP | 6-31+G(d) | Geometry optimization, pKa calculations | scielo.br |
| B3LYP | 6-31G* | Potential energy surface calculations | nih.gov |
| GGA-PBE with D3(BJ) | - | Adsorption energies, non-covalent interactions | rsc.org |
| UCCSD(T) | - | High-accuracy energy calculations for reaction pathways | nih.gov |
The flexibility of the amino acid backbone and the rotation around single bonds give rise to multiple possible conformations (conformers). Conformational analysis aims to identify the stable geometries of a molecule and determine their relative energies. Computational methods can map the potential energy surface (PES) by systematically changing dihedral angles (e.g., φ and ψ) to find low-energy minima. nih.gov
For substituted amino acids like prolines, substitutions on the ring structure impose significant steric and stereoelectronic effects that modulate the equilibrium between different conformers. scispace.com In the case of this compound, the bulky aminophenyl group attached to the α-carbon would create unique conformational preferences compared to glycine. The interactions between the ortho-amino group on the phenyl ring and the carboxylic acid and amino groups of the glycine backbone would be critical in determining the most stable conformers. Computational techniques can be used to explore these intramolecular interactions and predict the activation energy barriers for transitions between different stable forms. cwu.educwu.edu
Mechanistic Studies of Reaction Pathways
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by identifying transition states and calculating activation energies. For amino acids, this includes studying formation pathways and fragmentation patterns. For example, extensive computational work using DFT and high-level ab initio methods like UCCSD(T) has been performed to investigate plausible gas-phase formation routes for glycine in interstellar space. nih.gov These studies map out reaction coordinates, showing how precursor molecules like CH₂NH, H₂, and HO-CO radicals can combine to form glycine through pathways with low energy barriers. nih.gov
While specific mechanistic studies on the reaction pathways of this compound were not found, the principles are directly applicable. Theoretical investigations could, for example, model its synthesis via the Strecker reaction or other synthetic routes, identifying key intermediates and transition states. This would provide a detailed, step-by-step understanding of the reaction energetics and kinetics, guiding synthetic efforts.
Solvent Effects and Environmental Perturbations on Molecular Conformations
The conformation and properties of amino acids are highly sensitive to their environment, particularly the solvent. rsc.orgrsc.org Computational models can account for solvent effects using either implicit or explicit methods. Implicit solvation models, like the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant, which is computationally efficient. nih.gov Explicit solvent models involve simulating individual solvent molecules around the solute, offering a more detailed picture at a higher computational cost. rsc.org
A theoretical study on (R)-N-(3,5-dinitrobenzoyl)phenylglycine, a derivative of the related phenylglycine, used molecular dynamics simulations with explicit solvent molecules (hexane and 2-propanol) to study the solvation of chiral stationary phases. nih.gov The study, which used geometries optimized with DFT (B3LYP/6-311G**), found that increasing the concentration of the alcohol solvent altered the preferred orientations of the chiral selector molecules at the interface. nih.gov This highlights the crucial role of solute-solvent interactions, such as hydrogen bonding, in determining molecular conformation. nih.gov Such computational approaches would be invaluable for understanding how solvents like water or organic solvents influence the conformational equilibrium of this compound.
Computational Modeling of Molecular Interactions (General Amino Acid Relevance)
Understanding how amino acids interact with other molecules, such as receptors, metal ions, or surfaces, is crucial for biology and materials science. Computational design methods, like the Rosetta software, have been extended to incorporate unnatural amino acids to design novel proteins, such as metalloproteins. nih.gov In one study, the unnatural amino acid (2,2'-bipyridin-5yl)alanine was computationally incorporated into a protein to create a novel metal-binding site with high affinity for divalent cations. nih.gov
DFT calculations are also used to study the interaction of amino acids with surfaces. For example, the adsorption of glycine onto materials like graphene and boron-nitride has been modeled to understand the nature of the non-covalent interactions and the resulting electronic properties. rsc.org These studies show how dispersion corrections (e.g., DFT-D3) are essential for accurately describing the van der Waals forces that govern these interactions. rsc.org This body of research provides a framework for modeling how this compound might interact with biological macromolecules or nanomaterials, with the aminophenyl group likely playing a key role in directing binding through π-stacking and hydrogen bonding.
Analytical and Spectroscopic Characterization Methodologies for 2 Aminophenyl Glycine Compounds
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. semanticscholar.org These methods probe the vibrational modes of chemical bonds, which absorb light at characteristic frequencies. For (2-Aminophenyl)glycine, these techniques confirm the presence of the primary amine (-NH2), the carboxylic acid (-COOH), and the ortho-disubstituted benzene (B151609) ring.
In IR spectroscopy, the absorption of infrared radiation excites molecular vibrations. Key absorptions for this compound include the N-H stretching vibrations of the primary amine, the broad O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and various C-H and C=C stretching and bending modes associated with the aromatic ring. researchgate.netresearchgate.net
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. nih.gov While IR spectroscopy is particularly sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds. Therefore, the C=C stretching modes of the benzene ring often produce strong signals in the Raman spectrum. ioffe.ru The spectra of solid samples are typically more complex and feature sharper bands compared to those of the compound in solution. nih.gov
Table 1: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) (IR) | Typical Wavenumber (cm⁻¹) (Raman) |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad) | Weak or not observed |
| Amine | N-H Stretch | 3400 - 3200 (two bands) | 3400 - 3200 |
| Carbonyl | C=O Stretch | 1725 - 1700 | 1725 - 1700 |
| Aromatic Ring | C=C Stretch | 1600 - 1450 | 1600 - 1450 (often strong) |
| Aromatic Ring | C-H Bending (out-of-plane) | 770 - 735 (ortho-disubstituted) | Weak |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the detailed molecular structure of this compound in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within the molecule. nih.govnih.gov
In the ¹H NMR spectrum, the chemical shift of each proton is indicative of its electronic environment. The protons on the aromatic ring will appear as a complex multiplet in the downfield region (typically 6.5-8.0 ppm). The single proton on the alpha-carbon (the carbon adjacent to both the amino and carboxyl groups) will also have a characteristic chemical shift. The protons of the amine and carboxylic acid groups are often broad and may exchange with deuterium (B1214612) in deuterated solvents, leading to their disappearance from the spectrum.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton(s) | Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| Ar-H | Aromatic | 6.5 - 7.5 | Multiplet |
| α-H | C-H adjacent to NH₂ and COOH | ~4.0 - 4.5 | Singlet or Doublet |
| NH₂ | Amine | Variable (broad) | Singlet |
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Environment | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| C=O | Carboxyl | 170 - 180 |
| C-NH₂ (aromatic) | Aromatic | 145 - 150 |
| C-CH(NH₂)COOH | Aromatic | 120 - 130 |
| Ar-C | Aromatic | 115 - 140 |
| α-C | Aliphatic | 55 - 65 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound. libretexts.org For this compound, MS confirms the molecular formula (C₈H₁₀N₂O₂) by accurately measuring the mass-to-charge ratio (m/z) of its molecular ion. High-resolution mass spectrometry (HRMS) can provide mass measurements with high accuracy, allowing for unambiguous formula determination.
In addition to determining the molecular weight, MS provides structural information through the analysis of fragmentation patterns. When the molecular ion is subjected to energy (e.g., through collision-induced dissociation), it breaks apart into smaller, characteristic fragment ions. nih.govlibretexts.org The fragmentation of protonated amino acids typically involves the neutral loss of small molecules such as water (H₂O), ammonia (B1221849) (NH₃), and carbon monoxide (CO), often in succession. nih.gov For this compound, a prominent fragmentation pathway is the loss of the carboxylic acid group (a loss of 45 Da), leading to a significant peak in the spectrum. libretexts.org Other fragments may arise from cleavages within the aromatic ring or loss of the amino group.
Table 4: Expected Key Ions in the Mass Spectrum of this compound (MW = 166.18 g/mol )
| Ion | Formula | m/z (Expected) | Description |
|---|---|---|---|
| [M+H]⁺ | [C₈H₁₁N₂O₂]⁺ | 167.08 | Protonated Molecular Ion |
| [M-H₂O+H]⁺ | [C₈H₉N₂O]⁺ | 149.07 | Loss of water |
| [M-COOH]⁺ | [C₇H₉N₂]⁺ | 121.08 | Loss of carboxyl radical |
X-ray Crystallography for Precise Solid-State Structural Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.gov This technique relies on the diffraction of X-rays by the ordered array of atoms within a single crystal. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of individual atoms can be determined with high precision. bibliotekanauki.pl
For this compound, a single-crystal X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsion angles. It would also reveal the conformation of the molecule in the solid state and detail the intermolecular interactions, such as hydrogen bonding between the amino and carboxyl groups, that dictate the crystal packing. ua.pt This information is fundamental to understanding the physical properties of the compound and its interactions with other molecules. The data obtained includes the crystal system, space group, and unit cell dimensions. nih.gov
Table 5: Hypothetical X-ray Crystallographic Data for this compound
| Parameter | Description | Example Value |
|---|---|---|
| Crystal System | The symmetry of the unit cell | Monoclinic |
| Space Group | The symmetry of the crystal lattice | P2₁/c |
| a (Å) | Unit cell dimension | 10.5 |
| b (Å) | Unit cell dimension | 5.8 |
| c (Å) | Unit cell dimension | 12.3 |
| β (°) | Unit cell angle | 95.5 |
(Note: The values in this table are illustrative and represent typical data obtained from an X-ray crystallography experiment.)
Chromatographic Techniques for Separation and Purity Assessment (HPLC, TLC)
Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity. nih.govresearchgate.net High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two commonly used methods.
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. sielc.com For amino acids, which are polar compounds, reversed-phase HPLC is often employed, sometimes with the use of an ion-pairing reagent to improve retention. helixchrom.com The choice of column (e.g., C18), mobile phase composition (e.g., a mixture of an aqueous buffer and acetonitrile (B52724) or methanol), flow rate, and detector (e.g., UV-Vis at a specific wavelength) are all critical parameters for achieving good separation. helixchrom.com
TLC is a simpler, faster, and less expensive chromatographic technique used for qualitative analysis, such as monitoring the progress of a reaction or checking the purity of a sample. researchgate.net The separation is based on the differential partitioning of the compound between a stationary phase (e.g., silica (B1680970) gel on a plate) and a mobile phase (a solvent or mixture of solvents). The position of the spot corresponding to this compound, quantified by its retention factor (Rf) value, can be visualized using a UV lamp or by staining with a reagent like ninhydrin.
Table 6: Example Chromatographic Conditions for the Analysis of this compound
| Technique | Stationary Phase | Mobile Phase | Detection |
|---|---|---|---|
| HPLC | C18 silica gel | Water/Acetonitrile with 0.1% Trifluoroacetic Acid (gradient elution) | UV at 254 nm |
| TLC | Silica gel 60 F₂₅₄ | n-Butanol : Acetic Acid : Water (4:1:1) | UV light (254 nm) or Ninhydrin stain |
Future Research Directions and Emerging Avenues in 2 Aminophenyl Glycine Chemistry
Development of Novel and Sustainable Synthetic Pathways
The pursuit of green and sustainable chemical processes has spurred research into innovative synthetic routes for (2-Aminophenyl)glycine that minimize environmental impact and enhance efficiency.
Biocatalysis: The use of enzymes in organic synthesis offers a highly selective and environmentally benign alternative to traditional chemical methods. Future research will likely focus on the discovery and engineering of novel enzymes, such as transaminases and ammonia (B1221849) lyases, for the asymmetric synthesis of this compound. This approach aims to achieve high enantiopurity and yield under mild reaction conditions, reducing the need for hazardous reagents and solvents. For instance, the development of robust whole-cell biocatalysts could streamline the production of L-phenylglycine derivatives, a strategy that could be adapted for this compound. nih.govnih.gov
Flow Chemistry: Continuous flow chemistry presents a promising avenue for the safe, scalable, and efficient synthesis of this compound and its derivatives. researchgate.netnih.govijprajournal.comchimia.ch The precise control over reaction parameters such as temperature, pressure, and reaction time offered by flow reactors can lead to improved yields, reduced side-product formation, and enhanced safety, particularly for reactions involving hazardous intermediates. nih.gov Future work will likely involve the design and optimization of multi-step continuous flow systems for the synthesis of complex this compound-containing molecules.
Photocatalysis and Electrochemistry: Light- and electricity-driven synthetic methods are emerging as powerful tools in sustainable chemistry. Photocatalytic and electrochemical approaches to the synthesis of glycine (B1666218) derivatives are being explored, offering the potential for novel reaction pathways with high atom economy. rsc.org Research in this area could lead to the development of innovative methods for the construction of the this compound scaffold.
Investigation of New Catalytic Systems for Enantioselective Transformations
The development of chiral catalysts for the enantioselective synthesis of this compound and its derivatives is a major focus of current research, aiming to provide access to enantiomerically pure compounds for various applications.
Chiral Phase-Transfer Catalysis: Chiral phase-transfer catalysts, particularly those derived from cinchona alkaloids, have shown great promise in the asymmetric alkylation and sulfenylation of glycine imines. organic-chemistry.orgaustinpublishinggroup.comresearchgate.netresearchgate.netaustinpublishinggroup.com Future investigations will likely explore the design and synthesis of new generations of phase-transfer catalysts with enhanced reactivity and enantioselectivity, specifically tailored for the synthesis of this compound derivatives. The development of catalysts that can operate under milder conditions and with lower catalyst loadings is a key objective.
| Catalyst Type | Substrate | Transformation | Enantiomeric Excess (ee) | Reference |
| Cinchona Alkaloid-derived | Glycine Imines | Alkylation | High | organic-chemistry.org |
| Cinchona Alkaloid-derived | Glycine Derivative | Sulfenylation | 58-88% | austinpublishinggroup.com |
| N-benzimidazolemethyl cinchonine | N-(diphenylmethylene) glycine tert-butyl ester | Alkylation | 94–99% | researchgate.net |
Asymmetric Hydrogenation: Rhodium-catalyzed asymmetric hydrogenation is a powerful tool for the synthesis of chiral amines. wiley.comnih.govmdpi.com Research is ongoing to develop novel chiral phosphine (B1218219) ligands that can effectively catalyze the asymmetric hydrogenation of prochiral precursors to this compound, affording high enantioselectivities. The exploration of more abundant and less expensive metal catalysts is also an active area of investigation.
Organocatalysis: Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, avoiding the use of metal catalysts. nih.gov Future research will likely focus on the development of novel chiral organocatalysts, such as Brønsted acids and bifunctional catalysts, for the enantioselective addition of nucleophiles to imines derived from this compound precursors. rsc.org
Exploration of Advanced Ligand Architectures for Diverse Chemical Applications
The unique structural features of this compound, possessing both an amino and a glycine moiety on an aromatic ring, make it an attractive building block for the design of novel ligands for coordination chemistry and catalysis. nih.gov
Schiff Base Ligands: this compound can be readily converted into Schiff base ligands through condensation with aldehydes or ketones. nih.govijprajournal.comresearchgate.net These ligands can coordinate to a variety of metal ions, forming stable complexes with potential applications in catalysis and materials science. ijprajournal.comaustinpublishinggroup.com Future research will explore the synthesis of a wider range of Schiff base ligands derived from this compound and the investigation of their coordination behavior with different metal centers.
N-Heterocyclic Carbene (NHC) Ligands: N-Heterocyclic carbenes have become a prominent class of ligands in organometallic chemistry and catalysis. The incorporation of the this compound scaffold into NHC ligand design could lead to novel ligands with unique steric and electronic properties. Research in this area may focus on the synthesis of NHC precursors from this compound and the evaluation of their corresponding metal complexes in catalytic transformations. nih.gov
Deeper Computational Elucidation of Complex Reaction Mechanisms and Intermolecular Interactions
Computational chemistry provides a powerful tool for understanding the intricate details of reaction mechanisms and the nature of intermolecular interactions, guiding the rational design of new catalysts and synthetic strategies.
Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be employed to investigate the reaction pathways for the synthesis and transformation of this compound. rsc.org Future computational studies will likely focus on elucidating the transition state structures and activation energies of key reaction steps, providing insights into the factors that control reactivity and selectivity. Such studies can aid in the design of more efficient catalysts and the optimization of reaction conditions.
Molecular Mechanics and Dynamics: Molecular mechanics and molecular dynamics simulations can be used to study the conformational behavior of this compound-based ligands and their metal complexes. These methods can provide valuable information about the steric and electronic properties of these molecules, as well as their interactions with substrates and solvents. This understanding can guide the design of ligands with tailored properties for specific catalytic applications.
| Computational Method | Focus of Study | Key Insights | Reference |
| Quantum Chemical Calculations | Glycine formation in the interstellar medium | Elucidation of reaction pathways and energy barriers | |
| Quantum Chemical Calculations | Glycine cleavage system | Understanding the enzymatic reaction mechanism | |
| Quantum Mechanics/Molecular Mechanics | Photophysics of cytosine aza-analogues in solution | Mechanistic insights into excited-state dynamics |
Q & A
Q. What are the optimal synthetic routes for (2-Aminophenyl)glycine, and how can purity be validated?
this compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 2-aminophenylacetic acid with glycine derivatives under controlled pH and temperature. Key steps include:
- Reagent selection : Use Boc-protected glycine to prevent unwanted side reactions.
- Reaction monitoring : Employ thin-layer chromatography (TLC) or HPLC to track intermediate formation .
- Purification : Crystallization using ethanol/water mixtures or column chromatography with silica gel.
- Validation : Confirm purity (>95%) via NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). Compare spectral data to literature values for phenylglycine analogs .
Q. How can researchers assess the solubility and stability of this compound in aqueous buffers?
- Solubility : Perform pH-dependent solubility tests in buffers ranging from pH 2–12. Use UV-vis spectroscopy at 260 nm (aromatic absorption band) to quantify dissolved compound .
- Stability : Conduct accelerated degradation studies at 40°C/75% relative humidity. Monitor decomposition via HPLC with a C18 column and 0.1% trifluoroacetic acid/acetonitrile gradient .
Q. What safety protocols are critical when handling this compound in the lab?
- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions .
- Spill management : Neutralize spills with 5% acetic acid, then absorb with vermiculite. Dispose as hazardous waste under EPA guidelines .
- Storage : Store in airtight containers at 4°C, away from light, to prevent oxidative degradation .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound derivatives?
- Docking studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., neurotransmitter receptors). Validate with molecular dynamics simulations (GROMACS) to assess binding stability .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity data from in vitro assays .
Q. What experimental strategies resolve contradictions in stability data for this compound under varying conditions?
- Controlled variable testing : Isolate factors like buffer composition (e.g., glycine vs. MOPS buffers) and ionic strength. Use differential scanning calorimetry (DSC) to detect phase transitions .
- Degradation product analysis : Identify byproducts via LC-MS/MS and compare with synthetic standards. Adjust storage conditions (e.g., inert atmosphere) to mitigate hydrolysis .
Q. How can researchers optimize HPLC methods for quantifying this compound in complex biological matrices?
- Column selection : Use a polar-embedded C18 column (e.g., Zorbax SB-Aq) to improve retention of polar metabolites.
- Mobile phase : 10 mM ammonium formate (pH 3.0) with 5–30% acetonitrile gradient over 15 minutes.
- Detection : Pair UV-vis (254 nm) with evaporative light-scattering detection (ELSD) to enhance sensitivity for low-concentration samples .
Q. What mechanisms underlie the potential neuropharmacological effects of this compound?
- Receptor modulation : Test affinity for NMDA receptors using radioligand binding assays (³H-MK-801). Compare IC₅₀ values to glycine and other phenylglycine derivatives .
- Metabolic profiling : Incubate with liver microsomes to identify cytochrome P450-mediated metabolites. Use LC-MS to track glutathione adducts, indicating reactive intermediate formation .
Methodological Notes
- Contradictions in evidence : While glycine derivatives are often analyzed via UPLC-MS , this compound’s aromaticity requires tailored HPLC conditions to avoid co-elution with contaminants .
- Safety discrepancies : TCI America recommends dust respirators for powder handling , whereas Aladdin emphasizes localized exhaust systems . Contextualize based on lab scale and ventilation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
